2-(2,4-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is an organic compound characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a pyridine ring with a methyl group at the 6 position
Mechanism of Action
Target of Action
It is known that 2,4-dimethoxybenzyl alcohol, a related compound, is utilized as a substrate by glucose-methanol-choline (gmc) oxidoreductase . This enzyme exhibits aryl-alcohol oxidase properties , suggesting that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine might interact with similar enzymes or pathways.
Mode of Action
It’s worth noting that related compounds like 2,4-dimethoxybenzyl alcohol react with trifluoroacetic acid to yield certain derivatives . This suggests that this compound might also undergo similar reactions, potentially interacting with its targets in a similar manner.
Biochemical Pathways
It is known that 2,4-dimethoxybenzyl, a related compound, is used for the reversible backbone modification of peptides . This suggests that this compound might also interact with peptide-based biochemical pathways.
Pharmacokinetics
The related compound 2,4-dimethoxybenzylamine has a boiling point of 140 °c/1 mmhg , which might give some indication of its volatility and potential bioavailability.
Result of Action
The related compound 2,4-dimethoxybenzyl is known to facilitate the elongation of peptides , suggesting that this compound might have similar effects on peptide structures.
Action Environment
The related compound 2,4-dimethoxybenzylamine is known to be sensitive to moisture , suggesting that the stability and efficacy of this compound might also be influenced by environmental conditions such as humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl-pyridine derivatives
Scientific Research Applications
2-(2,4-Dimethoxybenzoyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
- 2,4-Dimethoxybenzoyl chloride
- 2,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxybenzoic acid
Comparison: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which imparts distinct chemical properties and reactivity. Compared to 2,4-dimethoxybenzoyl chloride, it is less reactive but more stable. Compared to 2,4-dimethoxybenzyl alcohol, it has different functional groups that allow for a wider range of chemical reactions. Compared to 2,4-dimethoxybenzoic acid, it has a more complex structure, offering more potential for diverse applications .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNMHDPJXZSSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101217293 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-23-0 | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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